molecular formula C22H24O3 B14520212 2-Methoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate CAS No. 62544-35-8

2-Methoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

Cat. No.: B14520212
CAS No.: 62544-35-8
M. Wt: 336.4 g/mol
InChI Key: NMYVPCYLMORBHA-UHFFFAOYSA-N
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Description

2-Methoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with methoxyethyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by esterification. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Methoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A hydroxyether with similar structural features.

    2-Methoxyethyl acrylate: An acrylate ester with similar functional groups.

Uniqueness

2-Methoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups and ring structure

Properties

CAS No.

62544-35-8

Molecular Formula

C22H24O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-methoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C22H24O3/c1-24-14-15-25-22(23)19-12-13-20(17-8-4-2-5-9-17)21(16-19)18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3

InChI Key

NMYVPCYLMORBHA-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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